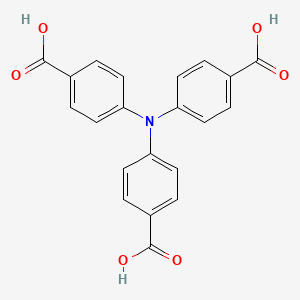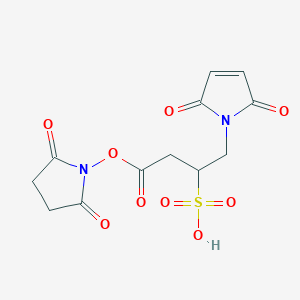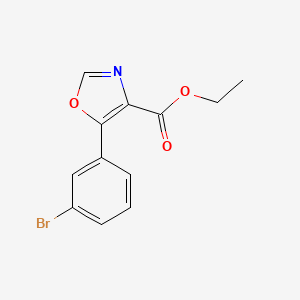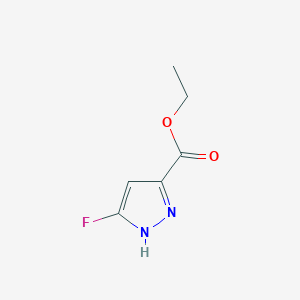![molecular formula C11H17ClN2O2 B1425264 1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride CAS No. 1221724-33-9](/img/structure/B1425264.png)
1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride
Descripción general
Descripción
“1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C11H17ClN2O2 . It has a molecular weight of 244.72 g/mol .
Molecular Structure Analysis
The molecular structure of “1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . It also contains a 3-methylfuran-2-yl carbonyl group .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on compounds structurally related to 1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride focuses on their synthesis and structural analysis. For example, Fatma et al. (2017) synthesized a novel compound through Michael addition and analyzed its structure using X-ray crystallography, demonstrating the utility of density functional theory (DFT) for studying molecular geometry and interactions. This approach is critical for designing molecules with specific chemical properties and interactions (Fatma et al., 2017).
Antibacterial and Antimicrobial Activity
Compounds with a piperidine core, similar to the chemical , have been studied for their antibacterial and antimicrobial properties. Merugu et al. (2010) investigated the synthesis of piperidine-containing pyrimidine imines and thiazolidinones under microwave irradiation, showing that these compounds exhibited significant antibacterial activity. This research highlights the potential of piperidine derivatives in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Catalysis and Synthesis Methods
Piperidine derivatives, including those structurally related to 1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride, are used in various catalytic and synthetic processes. For instance, Wei et al. (2019) developed an iron-catalyzed method for the reductive amination of carbonyl derivatives, showcasing the efficiency of using piperidine and other cyclic amines in synthetic chemistry. These methods are instrumental in creating complex molecules for pharmaceuticals and materials science (Wei et al., 2019).
Crystal Structure and Conformational Analysis
The detailed structural analysis of piperidine derivatives provides insights into their molecular conformations and potential chemical reactivity. Ribet et al. (2005) performed a comprehensive study on the crystal structure and conformational dynamics of a piperidine derivative, highlighting the importance of solid-state and solution-state analyses in understanding the behavior of these molecules. Such research aids in the rational design of molecules with desired physical and chemical properties (Ribet et al., 2005).
Direcciones Futuras
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride”, is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
(4-aminopiperidin-1-yl)-(3-methylfuran-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8-4-7-15-10(8)11(14)13-5-2-9(12)3-6-13;/h4,7,9H,2-3,5-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMKLRYXCLNAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1425187.png)
![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B1425188.png)

![6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1425190.png)
![Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1425193.png)
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1425194.png)



![Methyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B1425200.png)
